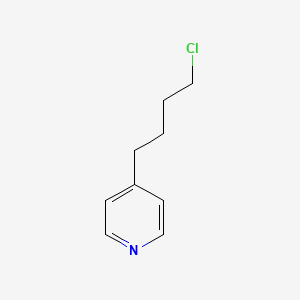

4-(4-Chlorobutyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorobutyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVNWHFRVCCONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449561 | |

| Record name | 4-(4-chlorobutyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5264-17-5 | |

| Record name | 4-(4-Chlorobutyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5264-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-chlorobutyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Chlorobutyl Pyridine

Conventional Synthetic Pathways

The conventional routes to 4-(4-chlorobutyl)pyridine are well-documented in chemical literature and form the basis of both laboratory-scale and industrial production.

A direct and straightforward approach to synthesizing this compound involves the nucleophilic substitution reaction between pyridine (B92270) and 4-chlorobutyl chloride. This reaction, while conceptually simple, requires careful control of conditions to ensure optimal outcomes.

The choice of solvent and the use of catalysts are critical in the synthesis of this compound from pyridine and 4-chlorobutyl chloride. Solvents not only provide a medium for the reaction but also influence the rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) can be used, but alternatives such as toluene (B28343) are sometimes preferred to minimize side reactions. The reaction can also be conducted in dichloromethane.

Phase-transfer catalysts (PTCs) are particularly effective in enhancing the reaction efficiency. These catalysts facilitate the transfer of reactants between immiscible phases, thereby increasing the reaction rate. While specific examples of PTCs for this exact reaction are not extensively detailed in the provided results, their general application in similar nucleophilic substitutions is well-established in organic synthesis. fzgxjckxxb.com

| Solvent | Observation/Effect | Reference |

|---|---|---|

| Toluene | Reduces side reactions compared to polar aprotic solvents. | |

| Dichloromethane | A suitable solvent for the reaction under basic conditions. | |

| Dimethylformamide (DMF) | A polar aprotic solvent that can be used, but may lead to more side reactions. |

To achieve high purity and yield, optimization of reaction parameters is essential. Key factors to consider include temperature, stoichiometry, and purification methods.

Maintaining reflux conditions, typically between 40–60°C, is a common strategy to balance reaction reactivity with the formation of by-products. Stoichiometric control is also crucial; for instance, using a slight excess of the chlorobutyl reagent to pyridine, such as a 1.2:1 molar ratio, can help drive the reaction to completion while managing by-product formation.

Purification of the final product is often achieved through recrystallization or column chromatography, which can yield purities greater than 95%. The hydrochloride salt of the compound, this compound hydrochloride, is a white crystalline powder that is soluble in water. innospk.com

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | Reflux at 40–60°C | Balances reactivity and minimizes by-product formation. | |

| Stoichiometry | ~1.2:1 molar ratio of chlorobutyl reagent to pyridine | Optimizes for reduced by-product formation. | |

| Purification | Recrystallization or column chromatography | To achieve >95% purity. |

An alternative synthetic route involves the alkylation of 4-methylpyridine, also known as 4-picoline. This method relies on the deprotonation of the methyl group to form a nucleophilic intermediate, which is then reacted with a suitable electrophile.

The methyl group of 4-picoline can be deprotonated using a strong base, with n-butyllithium (n-BuLi) being a commonly employed reagent. google.comgoogle.com This reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, for example, -70°C, to form the corresponding lithiated species. marshall.edu The use of additives like tetramethylethylenediamine (TMEDA) can accelerate the metalation by further polarizing the Li-C bond. wikipedia.orgchemicalbook.com However, the reaction temperature must be carefully controlled, as n-butyllithium can deprotonate THF at higher temperatures. wikipedia.orgchemicalbook.com

The resulting lithiated 4-picoline is a potent nucleophile that can undergo condensation with a halogenated alkane. A notable example is the reaction with 1-bromo-3-chloropropane (B140262) to yield this compound. google.comgoogle.com This reaction is a key step in the synthesis of intermediates for pharmaceuticals like Tirofiban. google.com The choice of the dihalogenated alkane is critical, as the difference in reactivity between the two halogen atoms allows for selective reaction at one site.

| Step | Reagents and Conditions | Key Considerations | Reference |

|---|---|---|---|

| Deprotonation | 4-Methylpyridine, n-Butyllithium, THF, -70°C | Strict anhydrous conditions and low temperature are crucial. Additives like TMEDA can enhance reactivity. | google.commarshall.eduwikipedia.orgchemicalbook.com |

| Condensation | Lithiated 4-picoline, 1-Bromo-3-chloropropane | The differential reactivity of bromine and chlorine in the alkylating agent is key to the selective formation of the desired product. | google.comgoogle.com |

Alkylation of 4-Methylpyridine

Low-Temperature Reaction Conditions and Anhydrous Requirements

Certain synthetic routes to this compound necessitate stringent reaction conditions, including very low temperatures and the strict exclusion of water (anhydrous conditions). A notable example involves the use of highly reactive organometallic reagents.

One such method starts with 4-picoline as the raw material. google.com This synthesis involves the use of n-Butyl Lithium, a potent organolithium reagent, to facilitate a condensation reaction with 1,3-bromo-chloropropane. google.com

Key characteristics of this method include:

Low Temperature: The reaction temperature must be kept extremely low to control the reactivity of the n-Butyl Lithium and prevent unwanted side reactions. google.com

Anhydrous Conditions: n-Butyl Lithium reacts vigorously with water. Therefore, the reaction must be carried out under strict anhydrous conditions, requiring the use of dry solvents and glassware. google.com

The high cost of n-Butyl Lithium and the demanding reaction conditions make this method challenging and expensive for large-scale industrial production. google.com

| Parameter | Requirement | Rationale |

| Reagent | n-Butyl Lithium | Highly reactive organometallic reagent for condensation. |

| Temperature | Extremely Low | To control reactivity and minimize side products. google.com |

| Atmosphere | Anhydrous (Water-Free) | n-Butyl Lithium reacts with water, necessitating strict control. google.com |

| Precursor | 4-Picoline | The starting pyridine derivative for this pathway. google.com |

Synthetic Routes from 4-Pyridine Ethene

The sequence of reactions in this synthetic route is as follows:

Condensation Reaction

High-Temperature Decarboxylation

Hydride Reduction

Halogenation

The initial step in this pathway involves a condensation reaction with 4-pyridine ethene as the starting material. google.com This step builds the initial carbon framework required for the final product.

Following the condensation, a decarboxylation step is performed. This process, which removes a carboxyl group, is typically carried out at high temperatures. google.com The severe thermal conditions contribute to the challenges associated with this synthetic route. google.com

After decarboxylation, a reduction step is executed using a hydride-based reducing agent. Specifically, lithium aluminium hydride (LiAlH₄) is used to reduce a functional group in the intermediate molecule. google.com The use of powerful reducing agents like LiAlH₄ requires careful handling and control.

The final step in this sequence is a halogenation reaction. This procedure introduces the chlorine atom onto the butyl side chain, yielding the target compound, this compound. google.com

| Step | Process | Key Reagent/Condition | Purpose |

| 1 | Condensation | 4-Pyridine Ethene | To form the initial carbon skeleton. google.com |

| 2 | Decarboxylation | High Temperature | To remove a carboxyl group from the intermediate. google.com |

| 3 | Reduction | Lithium Aluminium Hydride | To reduce a key functional group. google.com |

| 4 | Halogenation | Halogenating Agent | To introduce the chlorine atom to form the final product. google.com |

Synthesis from 4-Bromomethylpyridine or 4-Bromopyridine (B75155) Precursors

To overcome the drawbacks of previously described methods, a more recent synthetic approach has been developed. This method starts with either 4-bromomethylpyridine or 4-bromopyridine as the raw material and is reported to feature simpler operation, milder reaction conditions, and a higher yield, making it more suitable for industrial production. google.com

The general strategy involves preparing an organometallic compound from the pyridine precursor, which is then condensed with a haloalkane to obtain this compound. google.com

The key steps are:

Formation of an Organometallic Intermediate: The starting material, either 4-bromomethylpyridine or 4-bromopyridine, is reacted with a metal, such as magnesium, in a suitable solvent to form an organometallic compound (a Grignard reagent). google.com

Condensation: This organometallic intermediate is then reacted with a dihaloalkane, such as 1,3-bromochloropropane or 1,4-bromochlorobutane, in a condensation reaction to form the final product. google.com

This pathway provides a more efficient and economically viable alternative to the routes that require extreme temperatures or expensive reagents. google.com

| Precursor | Key Reagents | Reported Advantages |

| 4-Bromomethylpyridine | Metal (e.g., Magnesium), 1,3-Bromochloropropane | Mild reaction conditions, high yield, suitable for industrial production. google.com |

| 4-Bromopyridine | Metal (e.g., Magnesium), 1,4-Bromochlorobutane | Simple to handle, improved efficiency over other methods. google.com |

Formation of Organometallic Intermediates

The synthesis often commences with the preparation of an organometallic compound, typically a Grignard reagent. google.commasterorganicchemistry.com This process starts with a halogenated pyridine derivative, such as 4-bromopyridine or 4-chloromethylpyridine, as the raw material. The raw material is reacted with a metal, commonly magnesium, in an anhydrous solvent. google.comd-nb.info Suitable solvents for this reaction include anhydrous tetrahydrofuran (THF), diethyl ether, or methyl tert-butyl ether (MTBE). google.com An initiator like iodine or ethylene (B1197577) dibromide may be used to start the formation of the organometallic compound. google.com This step is crucial as it creates a highly reactive pyridine-based nucleophile, poised for the subsequent carbon-carbon bond-forming reaction. masterorganicchemistry.com

Condensation with Dihaloalkanes (e.g., 1,3-Bromochloropropane, 1,4-Bromochlorobutane)

Following the formation of the organometallic intermediate, the next step is a condensation reaction with a dihaloalkane. google.com The organometallic compound is reacted with a molecule like 1,4-bromochlorobutane. google.com In this nucleophilic substitution reaction, the pyridyl organometallic attacks the electrophilic carbon of the dihaloalkane, displacing one of the halogen atoms and forming a new carbon-carbon bond. This attaches the four-carbon butyl chain to the pyridine ring. The use of a dihaloalkane with two different halogens (e.g., bromo and chloro) allows for selective reaction, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond, leaving the chloro group intact on the final product. The reaction is carried out under controlled temperatures, ranging from -10°C to 110°C, to yield this compound. google.com

Advantages for Industrial Production

This synthetic route is particularly well-suited for industrial production due to several key advantages. A Chinese patent highlights that this method features simple operations, mild reaction conditions, and high yields. google.com Unlike other synthetic strategies that may require cryogenic temperatures (as low as -70°C) and expensive, highly pyrophoric reagents like n-butyllithium, the Grignard-based approach is safer and more cost-effective. google.com The readily available raw materials and the straightforward reaction sequence reduce operational complexity and potential safety hazards, making it a robust and economically viable option for large-scale manufacturing. google.com

Reactivity and Mechanistic Investigations of 4 4 Chlorobutyl Pyridine

Nucleophilic Substitution Reactions

The presence of a chlorine atom at the terminus of the butyl chain makes 4-(4-Chlorobutyl)pyridine a versatile substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine (B92270) ring can influence the electrophilicity of the carbon atom bonded to the chlorine, making it susceptible to attack by nucleophiles.

Replacement of the Chlorine Atom by Various Nucleophiles

The chlorine atom in this compound can be readily displaced by a variety of nucleophiles. These reactions typically follow an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a new bond and the departure of the chloride ion. The efficiency of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, stronger nucleophiles will generally react more readily.

A notable side reaction in these substitutions is the potential for intramolecular cyclization, where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the chlorobutyl chain to form a cyclic pyridinium (B92312) salt. This competing reaction can sometimes be a significant pathway, particularly under certain conditions. d-nb.info

| Nucleophile | Product Type | Reaction Conditions |

| Amines | Tertiary Amines | Varies |

| Thiols | Thioethers | Varies |

| Lithium Phosphides | Pyridylphosphine Ligands | Below 0 °C |

Formation of Tertiary Amines with Amines

The reaction of this compound with primary or secondary amines leads to the formation of tertiary amines. This reaction is a classical example of N-alkylation, where the amine acts as the nucleophile. The reaction proceeds through a standard nucleophilic substitution mechanism. These reactions are fundamental in organic synthesis for building more complex molecular architectures containing a pyridine moiety and a functionalized amino group.

Generation of Thioethers with Thiols

In a similar fashion to amines, thiols can react with this compound to generate thioethers. Thiols are potent nucleophiles, and their reaction with the chlorobutyl side chain is generally efficient. This reaction provides a straightforward method for introducing a sulfur-containing functional group into the molecule, which can be valuable for further synthetic modifications or for creating compounds with specific biological or material properties. Research has shown that treatment of pyridine N-oxides with an acyl chloride and a cyclic thioether can lead to 2-thio substituted pyridine derivatives. cardiff.ac.uk

Oxidation and Reduction Reactions

The this compound molecule possesses sites that can undergo both oxidation and reduction, leading to alterations in its oxidation state.

Alterations in Oxidation State

The pyridine ring is generally resistant to oxidation under mild conditions. However, it can be oxidized to the corresponding N-oxide using strong oxidizing agents like peracids. matanginicollege.ac.in This transformation is significant as the N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution at the 2- and 4-positions. matanginicollege.ac.ingcwgandhinagar.com

The reduction of the pyridine ring is also possible, typically requiring strong reducing agents or catalytic hydrogenation. The product of reduction can be a dihydropyridine, a tetrahydropyridine, or a fully saturated piperidine (B6355638) ring, depending on the reaction conditions. For instance, the electrochemical reduction of pyridine in the presence of AlCl₃ has been studied, leading to complex polymeric products after hydrolysis and air oxidation. umich.edu

| Reaction Type | Reagent/Condition | Potential Product |

| Oxidation | Peracids | This compound N-oxide |

| Reduction | Strong reducing agents/Catalytic hydrogenation | Dihydropyridine, Tetrahydropyridine, Piperidine derivatives |

Addition Reactions with Organic Compounds

This compound can participate in addition reactions, particularly involving the pyridine ring. The pyridine ring can react with strong electrophiles, although it is less reactive than benzene. gcwgandhinagar.com The nitrogen atom's lone pair of electrons makes it susceptible to attack by electrophiles, leading to the formation of pyridinium salts. gcwgandhinagar.com

Furthermore, the pyridine ring can undergo addition reactions with organometallic reagents. For example, organolithium compounds can add to the 2-position of the pyridine ring. matanginicollege.ac.in These reactions are crucial for the functionalization of the pyridine ring at specific positions.

Cross-Coupling Reactions

This compound is a versatile substrate for various cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are pivotal in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. researchgate.netlookchem.com The compound can participate in reactions such as Suzuki-Miyaura, Negishi, and Kumada couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. ambeed.comnih.gov

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. nih.gov this compound can participate in Suzuki-Miyaura reactions, coupling with various aryl boronic acids. A notable example is its reaction with 4-(trifluoromethyl)phenylboronic acid. This specific coupling yields biaryl derivatives that serve as important intermediates for agrochemicals. The reaction is typically performed under palladium catalysis at elevated temperatures, such as 80°C. While the Suzuki-Miyaura reaction is a mainstay in the pharmaceutical industry for creating C-C bonds, its application with pyridine-based substrates can sometimes be challenging. nih.gov However, alternatives to traditional boronic acids, such as pyridine sulfinates, have been shown to be effective coupling partners for aryl halides in palladium-catalyzed reactions. nih.gov

Table 1: Example of a Suzuki-Miyaura Reaction Condition

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product Type |

| This compound | 4-(Trifluoromethyl)phenylboronic acid | Palladium (Pd) catalyst | 80°C | Biaryl derivative |

Palladium catalysis is central to the success of many cross-coupling reactions involving pyridine derivatives. nih.gov The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net In the context of Suzuki-Miyaura reactions, a Pd(0) complex initiates the cycle by reacting with the organohalide. researchgate.net The choice of palladium source, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity. nih.govresearchgate.net For instance, the combination of palladium acetate (B1210297) and tricyclohexyl phosphine (B1218219) has been shown to be effective for the cross-coupling of pyridine sulfinates with aryl halides. nih.gov In some cases, ligand-free palladium systems, such as palladium acetate in aqueous media, have been successfully developed for coupling chloropyridines with arylboronic acids, offering a more environmentally benign approach. researchgate.net The development of highly active and reusable palladium catalysts, such as those supported on magnetic nanoparticles, further enhances the utility of these reactions. researchgate.net

Influence of the Chlorobutyl Side Chain on Reactivity

The chlorobutyl side chain significantly enhances the electrophilicity of the molecule. The chlorine atom, being an electronegative element, creates a partial positive charge on the carbon atom to which it is attached, making it susceptible to attack by nucleophiles. This property allows this compound to readily undergo nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or thiols to form tertiary amines or thioethers, respectively. This enhanced electrophilicity is a key feature that makes the compound a useful building block in the synthesis of more complex molecules.

The dual reactivity of this compound—the potential for reactions at the pyridine ring and at the chlorobutyl chain—makes it a valuable component in multi-step organic syntheses. Its ability to participate in both cross-coupling and nucleophilic substitution reactions allows for the sequential and controlled introduction of different functional groups. A prominent example of its utility is in the synthesis of Tirofiban, an antiplatelet drug. innospk.com In this synthesis, this compound hydrochloride serves as a crucial intermediate, where its chemical structure and reactivity are essential for constructing the final active pharmaceutical ingredient. innospk.com This demonstrates the compound's role in streamlining the production of complex and medicinally important molecules. innospk.com

Interaction with Other Pyridine Derivatives and Ring Systems

The reactivity of this compound can be compared and contrasted with other substituted pyridines and related heterocyclic systems. For instance, in dihalogenated pyridines, the site of palladium-catalyzed cross-coupling can often be controlled by the choice of ligands. nih.gov Conventionally, halides adjacent to the nitrogen atom are more reactive, but specific sterically hindered ligands can direct the reaction to other positions, such as C4. nih.gov

The principles of cross-coupling seen with this compound extend to other heterocyclic systems like quinolines and pyrimidines that also bear a chlorobutyl side chain. evitachem.comevitachem.com For example, N-(4-chlorobutyl)quinoline-4-carboxamide is synthesized from quinoline-4-carboxylic acid and 4-chlorobutylamine, involving the formation of an amide bond often facilitated by coupling agents. evitachem.com Similarly, C-N cross-coupling reactions are used to synthesize N-(pyridin-4-yl)benzene amines from 4-chloropyridinium chloride, demonstrating the broad applicability of these coupling strategies across different nitrogen-containing heterocycles. mdpi.com

Reactions of this compound with Amines and Pyridine

The primary reaction pathway for this compound involves the nucleophilic substitution of the chlorine atom at the terminus of the butyl chain. The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by nucleophiles, such as amines.

A significant industrial application of this reactivity is in the synthesis of Tirofiban, an antiplatelet drug. innospk.comcjph.com.cn In this process, this compound hydrochloride is condensed with N-(butylsulfonyl)-L-tyrosine. cjph.com.cn This reaction serves as a prime example of the alkylation of a secondary amine by this compound, where the amine nitrogen acts as the nucleophile, displacing the chloride to form a new carbon-nitrogen bond. The product of this condensation subsequently undergoes catalytic hydrogenation. cjph.com.cn

It is a common issue in the alkylation of primary and secondary amines that the product amine can be more nucleophilic than the starting amine, potentially leading to multiple alkylations. masterorganicchemistry.com However, in syntheses like that of Tirofiban, the reaction conditions are optimized to favor the formation of the desired tertiary amine.

The pyridine nitrogen in this compound can also act as a nucleophile. In the absence of other strong nucleophiles, the molecule can undergo an intramolecular reaction where the pyridine nitrogen attacks the electrophilic carbon of the chlorobutyl group. This results in the formation of a cyclic quaternary ammonium (B1175870) salt. This type of self-alkylation or cyclization can be a competing reaction, for instance, a low yield was reported in a reaction starting from 2-(4-chlorobutyl)pyridine due to this competing cyclization. beilstein-journals.org

| Reactant | Nucleophile | Product Type | Significance |

| This compound | Primary/Secondary Amine | Tertiary Amine | Synthesis of pharmaceuticals (e.g., Tirofiban) innospk.comcjph.com.cn |

| This compound | Pyridine (intramolecular) | Cyclic Quaternary Ammonium Salt | Competing side reaction beilstein-journals.org |

Formation of Polymerisates and Hydrolytic Decomposition

The propensity of this compound to undergo intramolecular cyclization is a key aspect of its reactivity profile. This self-alkylation, where the pyridine nitrogen of one molecule attacks the chlorobutyl chain of another, can lead to the formation of oligomers or polymers. These would consist of repeating pyridinium units linked by butyl chains. This process is essentially an intermolecular version of the cyclization described previously.

| Process | Description | Resulting Product(s) |

| Polymerization (Self-alkylation) | Intermolecular reaction where the pyridine nitrogen of one molecule attacks the chlorobutyl chain of another. | Linear or cross-linked pyridinium polymers. |

| Hydrolytic Decomposition | Nucleophilic substitution of the chlorine atom by water. | 4-(4-Hydroxybutyl)pyridine |

Applications in Advanced Organic Synthesis

Versatile Building Block in Organic Synthesis

4-(4-Chlorobutyl)pyridine, particularly in its hydrochloride salt form, serves as a fundamental building block in the intricate world of organic synthesis. Its utility is derived from its bifunctional nature: the pyridine (B92270) ring offers a site for various modifications, while the terminal chlorine on the butyl chain is a reactive leaving group, ideal for nucleophilic substitution reactions. This reactivity allows chemists to readily introduce the 4-pyridinylbutyl group into larger molecular frameworks. The pyridine moiety itself is a common feature in many biologically active compounds, making this building block particularly valuable.

The structure of this compound, featuring a reactive chlorobutyl group attached to a pyridine ring, permits its incorporation into a diverse array of more complex molecular frameworks. This adaptability makes it an essential tool for chemists aiming to design and construct novel compounds with specific, targeted functionalities. The ability to perform controlled chemical modifications on stable supramolecular assemblies allows for the transformation of morphology and properties, leading to products that could not be formed in a single step. nih.gov This stepwise approach to building molecular complexity is crucial in developing advanced materials and functional systems. nih.gov Pyridine derivatives are foundational to many areas of advanced organic synthesis, offering chemists a potent tool for building elaborate molecular structures. nbinno.com

The pyridine scaffold is a key component in numerous biologically active compounds, including vitamins, coenzymes, and a significant number of FDA-approved drugs. lifechemicals.com this compound hydrochloride provides a convenient starting point for synthesizing new pyridine derivatives. Researchers can leverage the reactivity of the chlorobutyl chain to attach various functional groups, thereby creating libraries of novel compounds. The goal of such syntheses is often to develop molecules with enhanced or specific biological activities, such as antimicrobial or anticancer properties. dntb.gov.uanih.gov The growing need for new drugs to combat issues like antimicrobial resistance drives the synthesis of new series of pyridine derivatives for testing. researchgate.net The introduction of different substituents onto the pyridine ring can modulate the pharmacological properties of a molecule, potentially leading to the development of more effective therapeutic agents. pipzine-chem.com

Intermediate in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is its role as a critical intermediate in the synthesis of pharmaceuticals. Its structural features are essential for building the backbones of complex active molecules designed to interact with specific biological targets.

This compound is a key precursor in the manufacturing of certain Active Pharmaceutical Ingredients (APIs). sigmaaldrich.com Its consistent quality and high purity are crucial for the efficiency and reliability of the synthetic routes used in pharmaceutical production.

A prime example of the utility of this compound is its central role in the production of Tirofiban, a potent antiplatelet drug used to manage acute coronary syndromes. In a key step of the manufacturing process, this compound hydrochloride is condensed with N-(Butylsulfonyl)-L-tyrosine to construct the core structure of this life-saving medication. cjph.com.cn This specific application highlights the direct impact of this chemical intermediate on healthcare.

The synthesis of Tirofiban from its precursors is a multi-step process. After the initial condensation reaction, a crucial step involves the reduction of the pyridine ring to a piperidine (B6355638) ring. cjph.com.cngoogle.com This transformation is typically achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under hydrogen pressure. cjph.com.cnchemicalbook.com The reaction is often carried out in a solvent like acetic acid at an elevated temperature. google.comchemicalbook.com Following the reduction, the final active ingredient is converted into a stable, usable form through salt formation. cjph.com.cn For instance, Tirofiban is often prepared as a hydrochloride salt by treating the reduced compound with a solution of hydrochloric acid. chemicalbook.comgoogle.com This final step yields the API, Tirofiban hydrochloride. cjph.com.cnchemicalbook.com

| Reaction Step | Reagents/Catalysts | Conditions | Purpose |

| Condensation | This compound HCl, N-(Butylsulfonyl)-L-tyrosine | Basic conditions, various solvents (e.g., DMSO, DMF) | To form the core molecular backbone of the target molecule. google.com |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C), Hydrogen (H₂) | Acetic acid, ~60°C, 1.50MPa pressure | To reduce the pyridine ring to a piperidine ring. cjph.com.cngoogle.comchemicalbook.com |

| Salt Formation | Concentrated Hydrochloric Acid (HCl) | Ethyl formate (B1220265) or alcohol/water mixture | To convert the final compound into a stable hydrochloride salt. cjph.com.cnchemicalbook.comgoogle.com |

Precursor for Active Pharmaceutical Ingredients (APIs)

Synthesis of Tirofiban and its Analogues

Efficiency of Synthetic Routes for Tirofiban

The most significant and well-documented application of this compound is as a key intermediate in the manufacture of Tirofiban, a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa receptor used to prevent thrombotic events. The efficiency of Tirofiban synthesis is critically dependent on the successful coupling of this compound with an N-protected tyrosine derivative.

Patented industrial processes have refined this synthesis. One route begins with 4-picoline and 1-bromo-3-chloropropane (B140262) to generate this compound hydrochloride. This intermediate is then reacted with an N-butylsulfonyl tyrosine derivative. The resulting compound, N-(butylsulfonyl)-O-[4-(4-pyridyl)butyl]-L-tyrosine, undergoes a crucial reduction step to convert the pyridine ring into a piperidine ring. This reduction can be performed using various agents, including Palladium on carbon (Pd/C) or Raney Nickel, in solvents like acetic acid or ethanol (B145695) at temperatures ranging from 20°C to 80°C. A final step involves forming the hydrochloride salt, which in one documented procedure, proceeds with a high yield of 95.7%.

The efficiency of these routes is summarized in the table below, highlighting the key transformations involving the this compound intermediate.

| Salt Formation | Tirofiban (free base) | Concentrated HCl | Tirofiban Hydrochloride | 95.7% |

Synthesis of Other Fine Chemicals

The utility of this compound extends beyond its role in Tirofiban production, serving as a versatile building block for other fine chemicals. Its chemical reactivity, centered on the nucleophilic substitution of the terminal chlorine atom, allows for the covalent attachment of the pyridinylbutyl group to various substrates. This makes it a valuable tool for chemists aiming to design novel compounds with specific functionalities for applications in pharmaceuticals and materials science.

While its application in Tirofiban synthesis is its most prominent role, the compound's structure is fundamentally suited for creating a range of 4-substituted pyridine derivatives. The pyridine ring itself can be further functionalized, and the butyl chain acts as a flexible spacer, making it a desirable synthon in medicinal chemistry for creating molecules designed to interact with specific biological targets. However, specific examples of other commercialized fine chemicals synthesized from this compound are not as widely documented in scientific literature as its use for Tirofiban. Its primary documented identity in chemical catalogs is often as a Tirofiban intermediate or impurity.

Precursor for Agrochemical Intermediates

The pyridine ring is a foundational structural motif in a vast number of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netpatsnap.com Pyridine and its derivatives are key raw materials for producing a series of pesticides. patsnap.com For instance, pyridine is the starting point for the widely used herbicides paraquat (B189505) and diquat (B7796111) and is a precursor in the manufacturing of the insecticide chlorpyrifos. chempanda.com The strategic incorporation of a pyridine ring into a pesticide's molecular structure can significantly enhance its biological activity. researchgate.net

Given the importance of the pyridine scaffold, its derivatives are crucial intermediates in the agrochemical industry. patsnap.com C4-alkylated pyridines, in particular, are valuable building blocks for more complex, functionalized molecules. nih.gov While the pyridine moiety is central to the design and synthesis of modern agrochemicals, the specific, documented use of this compound as an intermediate in the production of named agrochemical products is not extensively reported in the literature. The focus of its industrial application remains heavily concentrated in the pharmaceutical sector.

Research in Medicinal Chemistry and Biological Activity

Antimicrobial Activity of Pyridine (B92270) Derivatives

Pyridine derivatives have been extensively investigated for their potential to combat microbial infections. bohrium.com The structural versatility of the pyridine ring allows for modifications that can enhance their efficacy against a broad spectrum of pathogens, including bacteria and fungi. mdpi.comnih.gov

Efficacy against Various Bacterial Strains (e.g., Gram-positive and Gram-negative bacteria)

A number of pyridine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthetic analogs of 3-alkylpyridine alkaloids have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.net Studies on various newly synthesized pyridine derivatives have reported their efficacy against strains such as Bacillus subtilis, Bacillus thuringiensis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). bohrium.com

The antibacterial effect of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the antibacterial activity of some pyridine derivatives against selected bacterial strains.

| Pyridine Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Synthetic analog of viscosaline | Staphylococcus aureus (including MRSA) | 2 | researchgate.net |

| 4-F substituted pyridine derivative | Not specified | 0.5 | nih.gov |

| Thienopyridine derivative | E. coli | 19.5 | researchgate.net |

| Thienopyridine derivative | B. mycoides | <4.8 | researchgate.net |

Potential for Development as Antimicrobial Agents

The promising in vitro antibacterial activity of many pyridine derivatives suggests their potential as templates for the development of new antimicrobial agents. nih.gov The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel therapeutic agents, and pyridine-based compounds represent a valuable avenue of research. researchgate.net The ability to modify the pyridine core allows for the optimization of activity, selectivity, and pharmacokinetic properties. Further research and development in this area could lead to the identification of potent drug candidates for treating bacterial infections.

Antifungal Properties (e.g., against Aspergillus niger)

In addition to their antibacterial effects, many pyridine derivatives exhibit significant antifungal properties. mdpi.com Several studies have reported the efficacy of these compounds against various fungal pathogens, including Aspergillus niger. mdpi.comnih.govresearchgate.net For example, some nicotinic acid benzylidene hydrazide derivatives have shown antifungal activity comparable to standard drugs. nih.gov

The antifungal potential of these compounds has been demonstrated through measurements of inhibition zones and MIC values. The table below presents data on the antifungal activity of select pyridine derivatives.

| Pyridine Derivative Type | Fungal Strain | Activity (Inhibition Zone in mm or MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyridine derivative 2 | Aspergillus niger | 23.2 ± 0.94 (Inhibition Zone) | researchgate.net |

| Hybrid bis-(imidazole)-pyridine | Aspergillus niger | 62.5 (MIC) | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | Aspergillus niger | 1.95 (MIC) | researchgate.net |

Comparison with Other Antifungal Agents

Several studies have compared the antifungal activity of pyridine derivatives with established antifungal drugs. For instance, some nicotinic acid benzylidene hydrazide derivatives have demonstrated activity comparable to fluconazole. nih.gov In another study, a thiophene-pyridine compound showed better antifungal activity against Aspergillus fumigatus and Syncephalastrum racemosum than Amphotericin B. mdpi.com Furthermore, certain pyridine derivatives have exhibited better antifungal activity than clotrimazole. mdpi.com These comparisons highlight the potential of pyridine derivatives as effective alternatives or adjuncts to existing antifungal therapies.

Anticancer Properties

The anticancer potential of pyridine derivatives is an active area of research. chemijournal.comekb.eg These compounds have been shown to exert cytotoxic effects on various cancer cell lines through different mechanisms of action. nih.gov

Induction of Apoptosis in Cancer Cells (in vitro studies)

One of the key mechanisms by which pyridine derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov In vitro studies have shown that certain pyridine derivatives can trigger apoptosis in various cancer cell lines, including those of the liver and breast. nih.gov For example, some novel pyridine and pyridone-based compounds have been shown to induce apoptosis in HepG2 liver cancer cells. nih.gov Another study on spiro-pyridine derivatives demonstrated their ability to promote apoptosis in Caco-2 colorectal adenocarcinoma cells. nih.gov

The pro-apoptotic effects of these compounds are often associated with the modulation of key regulatory proteins. For instance, some derivatives have been observed to activate the pro-apoptotic protein Bax and suppress the anti-apoptotic protein Bcl-2. nih.gov The table below summarizes the apoptotic effects of some pyridine derivatives on cancer cell lines.

| Pyridine Derivative Type | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Pyridone-based compound | HepG2 (Liver Cancer) | 8% of cells undergoing apoptosis | nih.gov |

| Pyridine-based compound | HepG2 (Liver Cancer) | 6.7% of cells undergoing apoptosis | nih.gov |

| Spiro-pyridine derivative | Caco-2 (Colorectal Cancer) | Increased apoptosis rate from 1.92% to 42.35% | nih.gov |

Targeting Specific Cancer Cell Lines

Derivatives of pyridine have demonstrated notable activity against various human cancer cell lines. For instance, novel pyridine-urea derivatives have been synthesized and evaluated for their in vitro growth inhibitory effects on the MCF-7 human breast cancer cell line. One particular compound in this series was found to be significantly more active than the standard chemotherapeutic drug, doxorubicin, after 48 hours of treatment.

Furthermore, hybrid molecules that incorporate a pyridine ring, such as pyridine-thiazole hybrids, have also been investigated for their anticancer potential. One such hybrid compound exhibited a potent and time-dependent cytotoxic effect on MCF-7 cells. At a concentration of 10 µM, it resulted in the death of 90% of the cells after 124 hours of treatment and completely inhibited the formation of cancer cell colonies.

The following table summarizes the activity of certain pyridine derivatives against the MCF-7 cancer cell line:

| Compound Class | Cancer Cell Line | Notable Finding |

| Pyridine-Urea Derivative | MCF-7 | 8.7 times more active than Doxorubicin after 48h. |

| Pyridine-Thiazole Hybrid | MCF-7 | 90% cell death after 124h at 10 µM concentration. |

Inhibition of Cell Proliferation

The inhibition of cancer cell proliferation is a key mechanism of action for many anticancer agents. Pyridine derivatives, which can be synthesized from starting materials like 4-(4-Chlorobutyl)pyridine, have shown promise in this area. For example, a study on novel pyridine derivatives identified a specific compound that reduced the viability of MCF-7 cells by 40% at a 100µM concentration. This compound was found to induce growth inhibition and apoptosis with an IC₅₀ of 20µM.

In another study, a series of new pyridine-based chalcones and pyrazolines were synthesized and evaluated by the National Cancer Institute (NCI) against 60 different human cancer cell lines. Several of these compounds exhibited high antiproliferative activity, with some reaching submicromolar GI50 values. nih.gov Specifically, certain pyrazoline derivatives showed significant cytostatic and cytotoxic activity against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, ovarian cancer, renal cancer, and prostate cancer. nih.gov

The antiproliferative activity of selected pyridine derivatives is highlighted below:

| Derivative Type | Cancer Cell Lines | Activity |

| Pyridine Derivative | MCF-7 | IC₅₀ of 20µM for growth inhibition and apoptosis. |

| Pyrazoline Derivative | Leukemia, Lung, Colon, Ovarian, Renal, Prostate | Submicromolar GI50 values for antiproliferation. |

Evaluation as Potential EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and various pyridine-containing compounds have been evaluated as potential EGFR inhibitors. rjlbpcs.com For instance, a new class of compounds with a pyrido[3,4-d]pyrimidine (B3350098) scaffold was designed as irreversible EGFR tyrosine kinase inhibitors (TKIs) to address acquired resistance. One of the most promising compounds in this series demonstrated potent inhibitory activity against both the EGFRL858R and the resistant EGFRL858R/T790M mutants, with IC₅₀ values of 1.7 nM and 23.3 nM, respectively. nih.gov This compound also effectively inhibited the growth of HCC827 and H1975 cancer cells. nih.gov

Molecular docking studies have been employed to understand the binding interactions of synthesized pyridine derivatives with the EGFR active site. In one such study, 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives were investigated, and the results indicated a good binding affinity with the active site's amino acids, suggesting their potential as candidates for anti-lung cancer agents. nih.gov

The table below summarizes the EGFR inhibitory activity of certain pyridine derivatives:

| Compound Scaffold | EGFR Mutant | IC₅₀ Value |

| Pyrido[3,4-d]pyrimidine | EGFRL858R | 1.7 nM |

| Pyrido[3,4-d]pyrimidine | EGFRL858R/T790M | 23.3 nM |

Mechanism of Action Studies

The mechanism of action for biologically active compounds derived from precursors like this compound often involves their function as ligands that bind to specific molecular targets.

Interaction with Specific Molecular Targets

The structural framework provided by this compound is essential for the ability of its derivatives to interact with specific biological targets. A prime example, although not in the context of cancer, is the synthesis of Tirofiban, a potent inhibitor of platelet aggregation. The this compound backbone is crucial for the final drug's ability to interact with and block the glycoprotein (B1211001) IIb/IIIa receptor on platelets. In the realm of anticancer research, pyridine derivatives have been shown to interact with targets such as EGFR and DNA. nih.govrsc.org

Ligand Binding to Receptors or Enzymes

The pyridine moiety can play a critical role in the binding of a ligand to a receptor or enzyme. For compounds designed as EGFR inhibitors, the pyridine nitrogen can form key hydrogen bonds with amino acid residues in the ATP-binding pocket of the enzyme, contributing to the inhibitory activity. Molecular docking studies of pyrido[3,4-d]pyrimidine derivatives have illustrated their interaction with the active site of EGFR-TK. nih.gov Similarly, certain quinazoline-based pyrimidodiazepines have displayed strong binding affinities to both EGFR and VEGFR-2 receptors. rsc.org

Modulation of Target Activity and Associated Pathways

By binding to their molecular targets, pyridine derivatives can modulate their activity and affect downstream signaling pathways. For instance, EGFR inhibitors containing a pyridine scaffold can suppress EGFR phosphorylation in cancer cell lines. nih.gov This inhibition of EGFR activity can, in turn, induce apoptosis (programmed cell death) in cancer cells. nih.gov In the case of the pyridine derivative that inhibited MCF-7 cell proliferation, its mechanism involved the upregulation of pro-apoptotic proteins like p53 and Bax, while down-regulating survival signals.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents. By systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological activity, researchers can identify the key molecular features, or pharmacophores, responsible for its therapeutic effects. For pyridine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. nih.govnih.gov

Influence of Functional Groups and Side Chains on Biological Activity

The biological activity of pyridine derivatives can be significantly altered by the introduction, removal, or modification of functional groups and side chains. These modifications can affect the molecule's physicochemical properties, such as its size, shape, polarity, and ability to form hydrogen bonds, which in turn influences its interaction with biological targets. nih.gov

Research on a wide range of pyridine compounds has shown that certain functional groups tend to enhance biological activity, while others may diminish it. For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. mdpi.comnih.govunison.mx Conversely, the introduction of halogen atoms or other bulky groups has, in some cases, been associated with a decrease in antiproliferative activity. mdpi.comnih.govunison.mx

The position of these functional groups on the pyridine ring is also critical. Studies have demonstrated that altering the substitution pattern can lead to significant changes in biological potency. nih.gov For example, in one study, the introduction of a methoxy group at the 4- or 5-position of a 3-pyridine series improved potency, whereas a 2-methoxy group did not have the same effect. nih.gov Similarly, the length and nature of alkyl side chains can influence activity; for example, in certain pyridinium (B92312) salts, an optimal alkyl chain length of C12-C16 was found to improve antimicrobial activity. mdpi.com

Table 1: General Influence of Functional Groups on the Antiproliferative Activity of Pyridine Derivatives

| Functional Group | General Effect on Antiproliferative Activity | Citation |

|---|---|---|

| Methoxy (-OCH3) | Enhancement | mdpi.comnih.gov |

| Hydroxyl (-OH) | Enhancement | mdpi.comnih.gov |

| Carbonyl (-C=O) | Enhancement | mdpi.com |

| Amino (-NH2) | Enhancement | mdpi.com |

| Halogens (e.g., -Cl, -Br) | Can decrease activity | mdpi.comnih.gov |

Note: The effects listed are generalizations from studies on various pyridine derivatives and may not be universally applicable.

Comparison with Structurally Similar Compounds

The pyridine ring is a nitrogen-containing heterocycle, and its biological activity is often compared to other aromatic and heterocyclic structures. nih.gov Nitrogen-containing heterocycles are prevalent in both natural and synthetic molecules and exhibit a wide range of biological activities. nih.gov The inclusion of the nitrogen atom in the pyridine ring differentiates it from benzene, altering its electronic properties and increasing its capacity for hydrogen bonding, which can enhance interactions with biological targets. nih.gov

SAR studies often involve comparing a series of analogs to a parent compound to determine the effect of specific structural changes. For instance, the substitution of a phenyl ring with a pyridine ring in a molecule has been shown to improve metabolic stability and cellular permeability in some cases. nih.gov

Within the class of pyridine derivatives itself, subtle changes can lead to significant differences in activity. For example, a study on pyrazolopyridine derivatives as antiviral agents found that an isopropyl group at the N1 position was crucial for activity, with most other substitutions being less effective. acs.org This highlights the high degree of structural specificity often required for potent biological activity.

Table 2: Comparison of Antiproliferative Activity in Structurally Related Pyridine Derivatives

| Derivative Feature | Example Compound | Cell Line | IC50 Value | Citation |

|---|---|---|---|---|

| One -OH group | Derivative 19 | MCF7 | 4.75 mM | nih.gov |

| Two -OH groups | Derivative 20 | MCF7 | 0.91 mM | nih.gov |

| -OH and -OMe groups | Derivative 21 | MCF7 | 3.78 mM | nih.gov |

| Five-carbon ring with sulfur | Derivative 9 | U937 | 1391 nM | nih.gov |

Note: This table presents selected data from a study on various pyridine derivatives to illustrate the impact of structural modifications. IC50 is the half maximal inhibitory concentration.

Applications in Materials Science

Polymerization Studies and Incorporation into Polymer Matrices

Research has indicated that 4-(4-chlorobutyl)pyridine can serve as a building block in polymerization processes. acs.org The incorporation of this compound into polymer backbones can create functional materials with specific electrical and optical characteristics. acs.org The pyridine (B92270) moiety, in particular, can be leveraged to develop materials for photoelectric applications, potentially optimizing photoelectric conversion efficiency in optoelectronic devices. acs.org

The reactive chlorobutyl group allows for the integration of the this compound molecule into a variety of polymer structures through nucleophilic substitution reactions. This versatility enables chemists to introduce the 4-pyridinylbutyl moiety into a larger molecular framework, thereby modifying the properties of the resulting polymer. acs.org

Enhancement of Thermal Stability in Polymers

The incorporation of this compound has been suggested to enhance the thermal stability of polymers. acs.org In polymers like polyvinyl chloride (PVC), which are known for their poor thermal stability due to dehydrochlorination at elevated temperatures, the introduction of pyridine-containing compounds can offer a stabilizing effect. acs.org

The pyridine ring within the polymer matrix can be quaternized, which may enhance its interaction with the polymer structure and act as a stabilizing agent. acs.org This interaction can help to prevent the thermal degradation of the polymer, thereby preserving its structural integrity and mechanical properties, such as tensile strength. acs.org The mechanism of stabilization is often attributed to the ability of the pyridine compound to scavenge liberated hydrogen chloride (HCl), a key step in the degradation cascade of PVC. academicjournals.orgmdpi.com While specific data on this compound as a thermal stabilizer is not extensively documented, the principle is based on the known stabilizing effects of similar nitrogen-containing heterocyclic compounds. academicjournals.org

Below is an illustrative data table showing the effect of a generic organic-based stabilizer (OBS) on the thermal degradation temperature of PVC, as an example of how such data would be presented.

| Sample | Degradation Temperature at 5% Weight Loss (°C) |

| PVC | 276 |

| PVC/Pb | 295 |

| PVC/CaZn | 293 |

| PVC/OBS | 297 |

This table is illustrative and based on data for a generic Organic Based Stabilizer (OBS) to demonstrate the potential impact on PVC thermal stability. nih.gov

Role in Poly(ionic liquid) Synthesis

While direct synthesis of specific poly(ionic liquid)s using this compound is not widely reported, its chemical structure suggests its potential as a precursor in such syntheses. The quaternization of the pyridine nitrogen by the alkyl halide chain is a fundamental reaction in the formation of pyridinium-based ionic liquids.

There is no publicly available research detailing the synthesis of N-(4-chlorobutyl)-N'-(5-Pentenyl)-1,4-diazoniabicyclo-[2.2.2]-octane bromide specifically from this compound. The synthesis of diazoniabicyclo[2.2.2]octane derivatives typically involves the reaction of diamines with dihaloalkanes. nih.govnih.gov

In the realm of high-temperature proton exchange membranes (PEMs) for fuel cells, the incorporation of pyridine-containing moieties into polybenzimidazole (PBI) polymers is a known strategy to enhance their properties. acs.orgacs.orgresearchgate.net The introduction of basic groups like pyridine can increase the number of proton hopping sites, thereby improving proton conductivity. researchgate.net

While specific studies detailing the use of this compound in PBI synthesis are not available, research on other pyridine-containing monomers provides insight into its potential role. For instance, the synthesis of pyridine-bridged oxypolybenzimidazole (PyOPBI) has been explored to create promising high-temperature PEM materials. acs.orgacs.org These modified PBI membranes have shown good chemical, mechanical, and thermal stability. acs.org The integration of such pyridine-containing units can lead to higher proton conductivity and improved fuel cell performance. acs.org

The following table provides illustrative data on the properties of a pyridine-containing PBI membrane, demonstrating the kind of enhancements that could be sought by incorporating a monomer like this compound.

| Membrane | Water Uptake (wt %) | Proton Conductivity (S/cm) at 160°C | Peak Power Density (mW/cm²) |

| Unsubstituted PyOPBI | 13.21 | - | 90.4 |

| Me-PyOPBI | 17.01 | - | - |

| Ph-PyOPBI | 20.55 | - | 144-240 |

| Ph(CF₃)-PyOPBI | 16.56 | - | - |

This table is illustrative and based on data for various substituted Pyridine-bridged oxypolybenzimidazole (PyOPBI) membranes to show the effect of structural modulation on membrane properties. acs.orgacs.org

Advanced Analytical Methodologies in Research

Impurity Profiling Techniques

Impurity profiling is a critical aspect of chemical analysis, particularly for compounds used in pharmaceutical synthesis where even trace impurities can affect the efficacy and safety of the final product. lcms.cz A detailed understanding of a compound's impurity profile can offer insights into the synthesis process, degradation pathways, and storage stability. lcms.cz

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique utilized for the detection and quantification of trace-level impurities in chemical substances. nih.govptfarm.pl This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In the context of 4-(4-Chlorobutyl)pyridine, which serves as a key intermediate in the synthesis of pharmaceuticals like Tirofiban, ensuring high purity is paramount. LC-MS/MS can be employed to detect and identify potential process-related impurities, such as unreacted starting materials or by-products from the synthesis, as well as degradation products that may form during storage. ptfarm.pl The technique's high sensitivity allows for the detection of impurities at levels as low as 0.01%.

The general workflow for impurity analysis by LC-MS/MS involves:

Sample Preparation: The this compound sample is dissolved in a suitable solvent.

Chromatographic Separation: The sample is injected into an HPLC or UPLC system, where the parent compound and its impurities are separated based on their physicochemical properties as they pass through a column.

Mass Spectrometric Detection: The separated components are ionized and enter the mass spectrometer. The first stage of mass analysis (MS1) isolates ions of a specific mass-to-charge ratio (m/z). These selected ions are then fragmented, and the resulting fragment ions are analyzed in the second stage of mass analysis (MS2). This process provides structural information that aids in the identification of unknown impurities.

Table 1: Hypothetical LC-MS/MS Data for Impurity Analysis of this compound

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) of this compound | 170.07 |

| Potential Impurity A (m/z) | 156.09 (Possible loss of HCl) |

| Potential Impurity B (m/z) | 184.08 (Possible hydroxylation) |

| Limit of Quantification (LOQ) | ~0.01% |

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method is particularly valuable for identifying and characterizing different polymorphic forms of a compound. rigaku.com Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact a compound's physical properties, including its solubility, melting point, and stability. rigaku.com

For a compound like this compound, understanding its solid-state structure is crucial, especially if it is to be used in a controlled manufacturing process. Different polymorphs could exhibit different reactivity or handling properties. X-ray powder diffraction (XRPD) is a common method used to analyze polymorphic forms. mdpi.com By comparing the diffraction pattern of a sample to known patterns, the specific polymorphic form can be identified. rigaku.com In cases where a new crystalline form is discovered, single-crystal X-ray crystallography can provide the precise atomic arrangement, resolving any structural ambiguities. rigaku.com

Table 2: Comparison of Hypothetical Polymorphic Forms of this compound

| Property | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Melting Point | Lower | Higher |

| Solubility | Higher | Lower |

| Thermodynamic Stability | Metastable | Stable |

Stability-indicating assays are analytical procedures that can distinguish the intact active substance from its degradation products. These assays are crucial for determining the shelf-life and appropriate storage conditions for a chemical compound. Thermal stress testing is a common form of accelerated stability testing where the substance is subjected to elevated temperatures to predict its long-term stability.

For this compound, stability tests under accelerated conditions, such as 40°C and 75% relative humidity (RH), have been reported to show less than 5% degradation over a six-month period. This type of study is essential for establishing that the analytical methods can effectively separate and quantify any degradants that may form under storage or handling. High-performance liquid chromatography (HPLC) with UV detection is a frequently used technique for these assays.

Table 3: Example Data from a Thermal Stress Test of this compound

| Condition | Duration | Assay of this compound (%) | Total Degradation Products (%) |

| Initial | 0 Months | 99.8 | <0.2 |

| 40°C / 75% RH | 3 Months | 98.5 | 1.5 |

| 40°C / 75% RH | 6 Months | 97.2 | 2.8 |

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorobutyl)pyridine, and what factors influence reaction yields?

A: The synthesis involves reacting 4h (precursor) with 5-chloropentanoic acid under optimized conditions. Key steps include using pyridine as a phase-transfer catalyst and sodium azide (NaN₃) to achieve a total yield of 48%. Factors affecting yields include reaction temperature, stoichiometry of reagents, and purification methods. NMR data (δ 8.49 ppm for pyridine protons) and HRMS confirm the structure .

Q. What spectroscopic techniques are critical for characterizing this compound?

A: ¹H and ¹³C NMR spectroscopy are essential. For example, ¹H NMR shows distinct pyridine signals at δ 8.49 (d, J = 4.9 Hz) and chlorobutyl chain protons at δ 3.59–3.48 (m). ¹³C NMR peaks at 150.7 ppm (pyridine carbons) and 44.6 ppm (CH₂Cl) further validate the structure. HRMS ([M + H]+ calcd: 170.0731) ensures molecular weight confirmation .

Q. What safety precautions are necessary when handling this compound?

A: Use PPE (gloves, goggles), avoid inhalation/ingestion (H313/H333 warnings), and store in cool, dry conditions. Refer to safety protocols such as P264 (post-handling washing) and P305/P351 (eye exposure response) .

Q. What are the key physical properties of this compound relevant to research applications?

A: The compound (C₉H₁₃Cl₂N, MW 206.11 g/mol) is typically a pale yellow oil with solubility in polar aprotic solvents (e.g., DCM). The chlorobutyl chain enhances reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can computational methods like DFT elucidate this compound’s electronic properties?

A: Density Functional Theory (DFT) with B3LYP/B3PW91 hybrid functionals and 6-311+G(d,p) basis sets calculates HOMO-LUMO gaps (ΔE = 6.08 eV), indicating charge transfer potential. Vibrational frequencies (e.g., C-Cl stretching at ~600 cm⁻¹) and UV-Vis spectra (λmax = 256 nm in gas phase) predict photochemical behavior .

Q. How does the chlorobutyl chain influence reactivity in nucleophilic substitution reactions?

A: The chain length and Cl positioning favor SN2 mechanisms. Kinetic studies using alkylation/arylation methods (e.g., with NaCN) can assess steric effects. X-ray crystallography or Hammett plots may quantify substituent effects on reaction rates .

Q. What strategies can improve synthetic yields beyond 48% for this compound?

A: Optimize solvent systems (e.g., DMF vs. THF), employ microwave-assisted synthesis, or use alternative catalysts (e.g., Pd/C for cross-coupling). Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance NaN₃ reactivity .

Q. How can NMR data distinguish this compound from structural analogs?

A: Compare coupling constants (J = 4.9 Hz for pyridine protons) and chemical shifts of the chlorobutyl moiety (δ 1.72–1.84 ppm for CH₂ groups). 2D NMR (HSQC, HMBC) maps correlations between pyridine carbons and adjacent protons .

Q. What role does this compound play in synthesizing bioactive derivatives?

A: The Cl group enables functionalization into amine or thioether derivatives for enzyme inhibition studies. For example, coupling with fluorobenzyl groups (via Suzuki-Miyaura reactions) enhances binding affinity to molecular targets like kinases .

Q. How can HPLC-MS detect trace impurities in this compound samples?

A: Use reverse-phase HPLC with a C18 column and MS detection (ESI+ mode) to identify genotoxic impurities (e.g., residual 5-chloropentanoic acid). Limit quantification to <0.1% as per ICH guidelines .

Methodological Notes

- Spectral Analysis : Always calibrate instruments with reference standards (e.g., TMS for NMR) and validate HRMS data against theoretical m/z values.

- Computational Modeling : Compare DFT results with experimental IR/UV-Vis data to refine basis set selections (e.g., 6-311++G(d,p) for higher accuracy).

- Safety Compliance : Adhere to OSHA guidelines for chlorinated compound handling, including fume hood use and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.